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Compound of Interest

Compound Name: (rel)-RSD 921

Cat. No.: B1680142 Get Quote

(rel)-RSD 921 emerges as a potent and selective sodium channel blocker, offering a valuable

tool for researchers in neuroscience, cardiology, and pharmacology. This technical guide

provides a comprehensive overview of its pharmacological properties, experimental

applications, and the underlying mechanisms of action, tailored for scientists and drug

development professionals engaged in ion channel research.

(rel)-RSD 921, the (R,R)-enantiomer of the kappa opioid receptor agonist PD117,302,

distinguishes itself by lacking significant activity at opioid receptors, thereby providing a specific

tool for investigating the role of sodium channels in various physiological and pathological

processes.[1] Its primary mechanism of action is the blockade of voltage-gated sodium

channels, with notable state-dependent and isoform-specific effects.[2][3] This guide will delve

into the quantitative data characterizing its activity, detail the experimental protocols for its use,

and visualize key concepts to facilitate its application in the laboratory.

Quantitative Pharmacological Data
The efficacy and selectivity of (rel)-RSD 921 as a sodium channel blocker have been quantified

across various experimental systems. The following tables summarize the key inhibitory

concentrations (EC₅₀/IC₅₀) and kinetic parameters, providing a clear reference for experimental

design.

Table 1: Inhibitory Potency of (rel)-RSD 921 on Voltage-Gated Sodium Channel Isoforms
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Channel
Isoform

Cell Type
Experimental
Condition

EC₅₀/IC₅₀ (µM) Reference

rNav1.2

(neuronal)

Xenopus laevis

oocytes
pH 7.4 37 ± 4 [2]

rNav1.4 (skeletal

muscle)

Xenopus laevis

oocytes
pH 7.4 35 ± 3 [2]

rNav1.5 (cardiac)
Xenopus laevis

oocytes
pH 7.4 47 ± 3 [2]

rNav1.5 (cardiac)
Isolated rat

cardiac myocytes
- 3.8 ± 0.5 [2]

IFMQ3 mutant

(non-inactivating

neuronal)

Xenopus laevis

oocytes
- 110 ± 5.5 [3]

Table 2: Use-Dependent Blockade of Sodium Channels by (rel)-RSD 921 (100 µM)

Channel Isoform
Stimulation
Frequency

Percent Blockade Reference

rNav1.5 (cardiac) 30 Hz 81 ± 4% [2]

rNav1.4 (skeletal

muscle)
30 Hz 40 ± 5% [2]

rNav1.2 (neuronal) 30 Hz 24 ± 3% [2]

Table 3: Kinetic Parameters of (rel)-RSD 921 Interaction with the Open State of the IFMQ3

Mutant Channel
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Parameter Value Reference

kon (Association rate constant) 0.11 ± 0.012 x 10⁶ M⁻¹s⁻¹ [3]

koff (Dissociation rate

constant)
12.5 ± 2.5 s⁻¹ [3]

KD (Dissociation constant) 117 ± 31 µM [3]

Recovery time constant from

open channel block
14 ± 2.7 s⁻¹ [3]

Table 4: Opioid Receptor Binding Affinity of (rel)-RSD 921

Receptor IC₅₀ (µM) Reference

Kappa (κ) 0.4 [2]

Mu (μ) 7.6 [2]

Mechanism of Action: State-Dependent Blockade
(rel)-RSD 921 exhibits a preferential interaction with the open state of the sodium channel.[3]

This state-dependent blockade is a key feature of its mechanism and contributes to its use-

dependent effects, particularly on the cardiac isoform (rNav1.5).[2] The compound produces a

minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation,

suggesting its primary action is not on the resting state of the channel.[3]
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Figure 1: State-dependent interaction of (rel)-RSD 921 with the voltage-gated sodium channel.

Experimental Protocols
Detailed methodologies are crucial for the successful application of (rel)-RSD 921 in research.

The following sections outline the key experimental protocols cited in the literature.

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes
This technique is fundamental for characterizing the effects of (rel)-RSD 921 on specific

sodium channel isoforms expressed in a controlled environment.

Workflow:
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Figure 2: Experimental workflow for two-electrode voltage clamp analysis in Xenopus oocytes.
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Detailed Methodology:

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and

manually defolliculated.

cRNA Injection: Complementary RNA (cRNA) encoding the desired rat sodium channel α-

subunit (e.g., rNav1.2, rNav1.4, rNav1.5) and the β₁-subunit are injected into the oocytes.

Incubation: Oocytes are incubated at 18°C for 2-7 days to allow for channel expression.

Electrophysiological Recording:

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's

solution.

Two-electrode voltage clamp is performed using a commercial amplifier. Microelectrodes

are filled with 3 M KCl.

The holding potential is typically set to -100 mV (or -120 mV for rNav1.5 to ensure full

recovery from slow inactivation).[2]

Sodium currents are elicited by depolarizing voltage steps.

Drug Application: (rel)-RSD 921 is dissolved in the external solution and bath-applied to the

oocyte.

Data Analysis: Concentration-response curves are generated by fitting the data to the Hill

equation to determine EC₅₀ values. Use-dependence is assessed by applying repetitive

depolarizing pulses at different frequencies.

Whole-Cell Voltage Clamp in Isolated Rat Cardiac
Myocytes
This protocol allows for the study of (rel)-RSD 921 on native sodium channels in a

physiologically relevant cell type.

Workflow:
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Figure 3: Workflow for whole-cell voltage clamp experiments in isolated rat cardiac myocytes.
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Detailed Methodology:

Cell Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic

digestion using a Langendorff perfusion system.

Whole-Cell Recording:

Myocytes are placed in a recording chamber on the stage of an inverted microscope and

perfused with an external solution.

The whole-cell configuration of the patch-clamp technique is used. Patch pipettes are filled

with an internal solution.

A commercial patch-clamp amplifier is used for voltage clamping and data acquisition.

Drug Application: (rel)-RSD 921 is applied to the myocytes via bath perfusion.

Data Analysis: The inhibition of the peak sodium current is measured at various

concentrations of (rel)-RSD 921, and the data are fitted to determine the IC₅₀ value.

Radioligand Binding Assay
This method is used to determine the binding affinity of (rel)-RSD 921 to its target receptors.

Detailed Methodology:

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target

receptors (e.g., opioid receptors).

Incubation: Membrane aliquots are incubated with a specific radioligand (e.g., [³H]U-69,593

for kappa receptors, [³H]DAMGO for mu receptors) and increasing concentrations of (rel)-
RSD 921.[2]

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Detection: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.
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Data Analysis: Non-specific binding is determined in the presence of an excess of an

unlabeled ligand. The concentration of (rel)-RSD 921 that inhibits 50% of the specific binding

of the radioligand (IC₅₀) is calculated.

Signaling Pathways and Broader Implications
While (rel)-RSD 921's primary action is direct channel blockade, its effects on sodium currents

can indirectly influence numerous downstream signaling pathways that are dependent on

sodium influx and membrane potential. These include pathways involved in calcium

homeostasis, neurotransmitter release, and gene expression. The potent and selective nature

of (rel)-RSD 921 makes it an excellent tool to dissect the contribution of specific sodium

channel isoforms to these complex cellular processes.
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Figure 4: Potential downstream consequences of sodium channel blockade by (rel)-RSD 921.
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Conclusion
(rel)-RSD 921 is a valuable pharmacological tool for the investigation of voltage-gated sodium

channels. Its well-characterized potency, isoform selectivity, and state-dependent mechanism

of action, combined with its lack of significant opioid receptor activity, make it a precise probe

for elucidating the roles of sodium channels in cellular excitability and signaling. The

experimental protocols and data presented in this guide provide a solid foundation for

researchers to effectively utilize (rel)-RSD 921 in their studies of ion channel function and in the

development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680142?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

